molecular formula C11H15FO2 B7903081 5-Fluoro-2-n-propoxyphenethyl alcohol

5-Fluoro-2-n-propoxyphenethyl alcohol

Cat. No.: B7903081
M. Wt: 198.23 g/mol
InChI Key: JYCSXNRMDPCLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-n-propoxyphenethyl alcohol is an organic compound that belongs to the class of phenethyl alcohols. This compound is characterized by the presence of a fluorine atom at the 5th position of the phenyl ring and a propoxy group at the 2nd position. The structure of this compound makes it a valuable compound in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-n-propoxyphenethyl alcohol typically involves the following steps:

    Fluorination: Introduction of the fluorine atom at the 5th position of the phenyl ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Alkylation: The propoxy group is introduced at the 2nd position of the phenyl ring through an alkylation reaction using propyl bromide in the presence of a base like potassium carbonate.

    Reduction: The final step involves the reduction of the intermediate compound to obtain this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as distillation, crystallization, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic anhydride.

    Reduction: Sodium borohydride, Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted phenethyl alcohol derivatives.

Scientific Research Applications

5-Fluoro-2-n-propoxyphenethyl alcohol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the phenethyl alcohol moiety.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-n-propoxyphenethyl alcohol
  • 5-Chloro-2-n-propoxyphenethyl alcohol
  • 5-Fluoro-2-methoxyphenethyl alcohol

Uniqueness

5-Fluoro-2-n-propoxyphenethyl alcohol is unique due to the specific positioning of the fluorine and propoxy groups, which impart distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-fluoro-2-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-2-7-14-11-4-3-10(12)8-9(11)5-6-13/h3-4,8,13H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCSXNRMDPCLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.